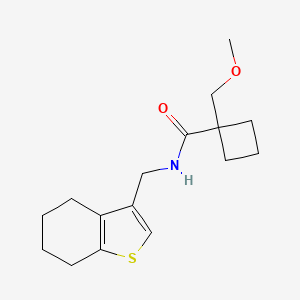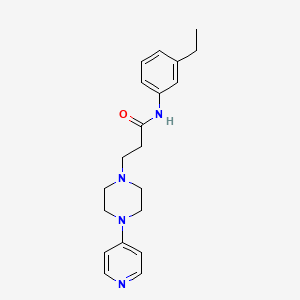![molecular formula C14H17FN2O4S B3790543 (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-methylsulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B3790543.png)
(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-methylsulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Overview
Description
The compound “(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-methylsulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one” is a synthetic organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrrolo[3,4-d][1,3]oxazole ring system, which is fused with a tetrahydropyrrole ring and substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-methylsulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one” typically involves multiple steps, including the formation of the pyrrolo[3,4-d][1,3]oxazole core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo[3,4-d][1,3]oxazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 4-fluorophenyl and methylsulfonyl groups through nucleophilic or electrophilic substitution reactions.
Reduction/Oxidation Reactions: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound “(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-methylsulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfonyl group to other sulfonyl derivatives.
Reduction: Reduction of the oxazole ring to form different heterocyclic structures.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to partially or fully saturated heterocycles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions with biomolecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- (3aS,6aR)-3-[2-(4-chlorophenyl)ethyl]-5-methylsulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
- (3aS,6aR)-3-[2-(4-bromophenyl)ethyl]-5-methylsulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Uniqueness
The presence of the 4-fluorophenyl group in “(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-methylsulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one” imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-methylsulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4S/c1-22(19,20)16-8-12-13(9-16)21-14(18)17(12)7-6-10-2-4-11(15)5-3-10/h2-5,12-13H,6-9H2,1H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZSJSRNNQHSLV-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2C(C1)OC(=O)N2CCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C[C@H]2[C@@H](C1)OC(=O)N2CCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-methyl-2-thienyl)phenyl]-1H-pyrazole](/img/structure/B3790464.png)
![4-{[6-(3-ethoxyphenyl)pyridin-3-yl]methyl}morpholine](/img/structure/B3790469.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B3790481.png)
![1-ethyl-3-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]piperidine-3-carboxamide](/img/structure/B3790491.png)
![N-butyl-2-[(4-methoxyphenyl)methyl]-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B3790495.png)
![1-acetyl-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B3790516.png)
![1-(4-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B3790521.png)

![[1-(1-oxidoisonicotinoyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B3790550.png)
![N-(1-{1-[4-(1-piperidinylmethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B3790561.png)
![(1R,2R)-1-[4-(2-methoxyethoxy)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3790568.png)
![2-(4-{[4-(3-methylbenzyl)-3-oxopiperazin-1-yl]carbonyl}phenoxy)acetamide](/img/structure/B3790576.png)

![5-(pyrrolidin-1-ylcarbonyl)-3-(2-thienyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3790589.png)
